molecular formula C17H15Cl2NO2S B3538103 N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide

N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide

Cat. No. B3538103
M. Wt: 368.3 g/mol
InChI Key: PGMAVDLUJLJMEU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide, also known as DCA, is a small molecule that has been found to have potential therapeutic benefits in various diseases. The compound was first synthesized in 1973 and has since been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the activation of pyruvate dehydrogenase (PDH) and the subsequent increase in glucose metabolism. In cancer cells, N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide induces apoptosis by altering the mitochondrial membrane potential and activating caspases.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to increase glucose uptake and utilization in various tissues, including muscle and brain. The compound has also been found to induce apoptosis in cancer cells and has neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, the compound has been found to have off-target effects on other enzymes, which may limit its use in certain experiments.

Future Directions

1. Further studies are needed to determine the optimal dosage and administration of N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide in different diseases.
2. The development of more specific PDK inhibitors may help to reduce the off-target effects of N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide.
3. The potential use of N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide in combination with other therapies for cancer and other diseases should be explored.
4. The effects of N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide on other metabolic pathways and enzymes should be studied to better understand its pharmacological properties.
In conclusion, N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide is a small molecule that has potential therapeutic benefits in various diseases. The compound has been extensively studied for its pharmacological properties, mechanism of action, and biochemical and physiological effects. Further research is needed to determine the optimal use of N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide in different diseases and to develop more specific PDK inhibitors.

Scientific Research Applications

N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been found to have potential therapeutic benefits in various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been studied extensively for its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide has been shown to improve glucose metabolism in diabetic patients and has neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO2S/c1-11(21)12-4-2-5-13(8-12)20-17(22)10-23-9-14-15(18)6-3-7-16(14)19/h2-8H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMAVDLUJLJMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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